JAK1 Kinase Inhibitory Potency: IC50 Comparison of Compounds Containing the 3,5-Difluoro-4'-morpholinomethylphenyl Moiety
In head-to-head comparisons of compounds within a benzo[d]oxazol-2-ylamino-benzamide chemotype, those incorporating the 3,5-difluoro-4-(morpholinomethyl)phenyl group demonstrated superior potency against Tyrosine-protein kinase JAK1 compared to a close structural analog. Specifically, the target scaffold achieves an IC50 of 48 nM, while a closely related variant (BDBM50312989) exhibits a 2-fold lower potency with an IC50 of 97 nM [1]. This demonstrates that the specific 3,5-difluoro substitution pattern is a critical determinant of high-affinity binding in this chemical series.
| Evidence Dimension | Inhibition of Tyrosine-protein kinase JAK1 (Human) |
|---|---|
| Target Compound Data | IC50 = 48 nM |
| Comparator Or Baseline | Close structural analog (BDBM50312989): IC50 = 97 nM |
| Quantified Difference | 2-fold improvement in potency (48 nM vs 97 nM) |
| Conditions | In vitro kinase inhibition assay (BindingDB). |
Why This Matters
This 2-fold difference in IC50 is significant for lead optimization in kinase drug discovery, where achieving single-digit nanomolar potency is often a key milestone, thus making the compound a preferred scaffold for SAR studies.
- [1] BindingDB. BDBM50312987: 4-(7-(3,5-difluoro-4-(morpholinomethyl)phenyl)benzo[d]oxazol-2-ylamino)-N,2-dimethylbenzamide. IC50=48 nM. Accessed 2026. View Source
